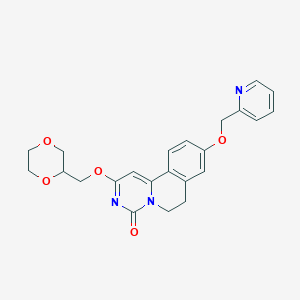
GPR84 antagonist 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR84 antagonist 8 is a selective antagonist for GPR84 , a G protein-coupled receptor for medium-chain fatty acids . GPR84 is predominantly expressed in immune cells and plays significant roles in inflammation, fibrosis, and metabolism .
Chemical Reactions Analysis
This compound effectively inhibits the action of 6-OAU in decreasing cAMP production in GPR84-CHO cells . To test this compound’s inhibition of the pro-inflammatory effects of GPR84 activation in macrophages, LPS pre-treated BMDMs are incubated with 10 µM this compound for 30 min .Wissenschaftliche Forschungsanwendungen
- GPR84 is predominantly expressed in immune cells and plays a crucial role in inflammation. GPR84 antagonists, including GPR84 antagonist 8, have been investigated for their potential anti-inflammatory properties . By blocking GPR84 activation, these compounds may mitigate inflammatory responses, making them relevant in conditions like ulcerative colitis and acute respiratory distress syndrome.
- Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. GPR84 activation has been linked to fibrotic processes. Interestingly, GPR84 antagonists, such as this compound, have demonstrated efficacy in reducing liver, pulmonary, and kidney fibrosis in preclinical models . These findings suggest a potential therapeutic role in idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders.
- NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) associated with inflammation and fibrosis. GPR84 antagonists may offer a novel approach to managing NASH by targeting inflammation and metabolic dysregulation . This compound could be a candidate for further investigation in this context.
- GPR84 is implicated in IBD, including Crohn’s disease and ulcerative colitis. By inhibiting GPR84, compounds like this compound may help regulate immune responses and reduce intestinal inflammation . Clinical studies are needed to validate their efficacy in IBD management.
- GPR84 activation has been linked to chemotaxis (cell movement toward specific signals) and phagocytosis (cellular engulfment of particles). This compound may influence these processes, potentially affecting immune cell behavior and tissue repair .
Anti-Inflammatory Effects
Fibrosis Modulation
Non-Alcoholic Steatohepatitis (NASH)
Inflammatory Bowel Disease (IBD)
Chemotaxis and Phagocytosis
Wirkmechanismus
Target of Action
GPR84 Antagonist 8 is a selective antagonist of the GPR84 receptor . GPR84 is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells . It is a medium-chain fatty acid (MCFA) receptor, with capric acid (a 10-carbon chain fatty acid) being the most potent ligand .
Mode of Action
This compound interacts with its target, the GPR84 receptor, by inhibiting the action of 6-OAU, a synthetic agonist of GPR84 . This inhibition results in a decrease in cAMP production in GPR84-CHO cells .
Biochemical Pathways
The GPR84 receptor is part of the G protein-coupled receptor family, which plays a crucial role in signal transduction pathways . When this compound inhibits the action of 6-OAU, it affects the cAMP pathway, leading to changes in downstream effects . This includes the partial blocking of the phosphorylation of AKT and ERK .
Result of Action
The inhibition of GPR84 by this compound leads to a reduction in the expression of several pro-inflammatory markers, including TNFα, IL-6, IL12b, CCL2, CCL5, and CXCL1 . Additionally, it can antagonize the migration, bacterial adhesion, and phagocytosis promoted by 6-OAU mediated—GPR84 activation in macrophages .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory conditions can upregulate the expression of GPR84, potentially affecting the efficacy of this compound
Zukünftige Richtungen
GPR84 is still considered an orphan G protein-coupled receptor (GPCR), and it has been reported to be activated by medium-chain fatty acids (MCFAs) and a range of synthetic compounds . The most advanced drug candidates that target GPR84 are the antagonists PBI-4050 and GLPG1205 . These insights into the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and G αi-coupling of GPR84. Our structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .
Eigenschaften
IUPAC Name |
2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMLVYIUJQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

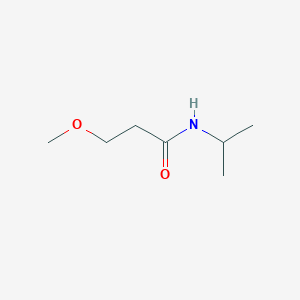
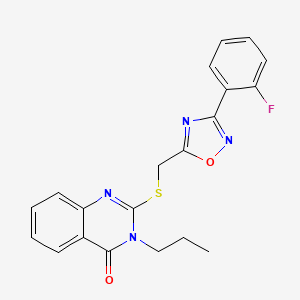


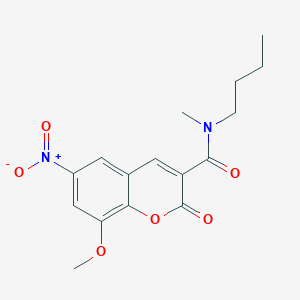
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

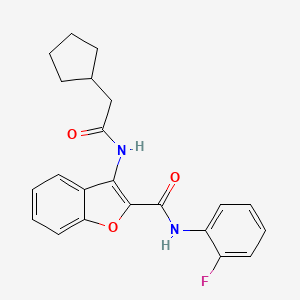
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)